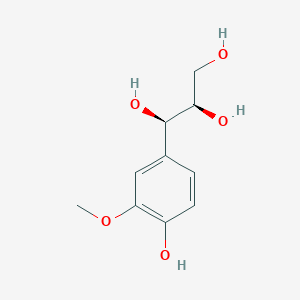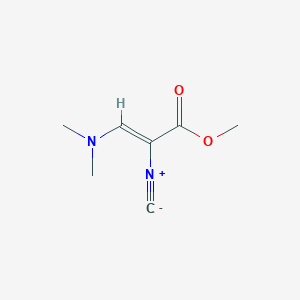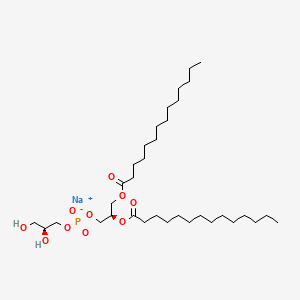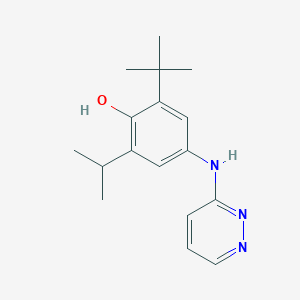
2-Stearo-1-olein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Stearo-1-olein is a chemical compound with the molecular formula C39H74O5 and a molecular weight of 623.002 . It is a neat product that is available for purchase for various applications .
Molecular Structure Analysis
The molecular structure of 2-Stearo-1-olein can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals . Other methods include quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Stearo-1-olein can be analyzed using various techniques. For instance, properties such as hardness, topography, and hydrophilicity can be important parameters in the evaluation of materials . Other properties can be determined through techniques such as mass spectrometry .Relevant Papers Unfortunately, specific papers related to 2-Stearo-1-olein were not found in the search results. For a more comprehensive search of academic papers, databases such as PubMed, Google Scholar, or tools like Connected Papers could be used.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Stearo-1-olein can be achieved through a two-step process involving the esterification of stearic acid and oleic acid followed by the formation of the triglyceride.", "Starting Materials": [ "Stearic acid", "Oleic acid", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Glycerol" ], "Reaction": [ "Step 1: Esterification of stearic acid and oleic acid", "1. Combine stearic acid, oleic acid, and methanol in a round-bottom flask.", "2. Add a catalytic amount of sulfuric acid to the mixture.", "3. Heat the mixture under reflux for several hours until the reaction is complete.", "4. Allow the mixture to cool and then add sodium hydroxide to neutralize the sulfuric acid.", "5. Extract the esterified fatty acids with a non-polar solvent such as hexane.", "Step 2: Formation of 2-Stearo-1-olein", "1. Combine the esterified fatty acids with glycerol in a round-bottom flask.", "2. Heat the mixture under reflux for several hours until the reaction is complete.", "3. Allow the mixture to cool and then extract the 2-Stearo-1-olein with a non-polar solvent such as hexane.", "4. Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
38635-46-0 |
Nom du produit |
2-Stearo-1-olein |
Formule moléculaire |
C₃₉H₇₄O₅ |
Poids moléculaire |
623 |
Synonymes |
Glycerol 1-Oleate 2-Stearate; (Z)-9-Octadecenoic Acid 3-Hydroxy-2-[(1-oxooctadecyl)oxy]propyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)



![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)



